molecular formula C15H20N2O2 B5338646 1-(3-Ethylpent-1-yn-3-yl)-3-(2-methoxyphenyl)urea

1-(3-Ethylpent-1-yn-3-yl)-3-(2-methoxyphenyl)urea

Cat. No.: B5338646
M. Wt: 260.33 g/mol
InChI Key: PNQTVNCUVVTPNR-UHFFFAOYSA-N
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Description

1-(3-Ethylpent-1-yn-3-yl)-3-(2-methoxyphenyl)urea is an organic compound that belongs to the class of ureas. This compound is characterized by the presence of a urea functional group, which is bonded to a 3-ethylpent-1-yn-3-yl group and a 2-methoxyphenyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-(3-Ethylpent-1-yn-3-yl)-3-(2-methoxyphenyl)urea can be achieved through several synthetic routes. One common method involves the reaction of 3-ethylpent-1-yne with 2-methoxyaniline in the presence of a suitable catalyst to form the corresponding urea derivative. The reaction conditions typically include the use of a solvent such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

1-(3-Ethylpent-1-yn-3-yl)-3-(2-methoxyphenyl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically leads to the formation of corresponding carbonyl compounds.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of amine derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Ethylpent-1-yn-3-yl)-3-(2-methoxyphenyl)urea has a wide range of scientific research applications:

    Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, this compound is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug discovery.

    Medicine: In the field of medicine, this compound is investigated for its potential therapeutic effects. It may have applications in the treatment of various diseases, including cancer and neurological disorders.

    Industry: Industrial applications of this compound include its use as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3-Ethylpent-1-yn-3-yl)-3-(2-methoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact mechanism of action depends on the specific context and application of the compound.

Comparison with Similar Compounds

1-(3-Ethylpent-1-yn-3-yl)-3-(2-methoxyphenyl)urea can be compared with other similar compounds, such as:

    1-(3-Ethylpent-1-yn-3-yl)-3-(2-chlorophenyl)urea: This compound has a similar structure but with a chlorine atom instead of a methoxy group. The presence of the chlorine atom can lead to different chemical and biological properties.

    1-(3-Ethylpent-1-yn-3-yl)-3-(2-hydroxyphenyl)urea: In this compound, the methoxy group is replaced by a hydroxyl group. This substitution can affect the compound’s reactivity and interactions with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(3-ethylpent-1-yn-3-yl)-3-(2-methoxyphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-5-15(6-2,7-3)17-14(18)16-12-10-8-9-11-13(12)19-4/h1,8-11H,6-7H2,2-4H3,(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNQTVNCUVVTPNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C#C)NC(=O)NC1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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